2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-4-5-15-10-3-6-16-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMTIXHIYQLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CC=CS3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a complex organic compound characterized by a unique structure that incorporates thiophene, pyrazole, and pyran rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.30 g/mol. The presence of multiple heteroatoms and functional groups suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃OS |
| Molecular Weight | 245.30 g/mol |
| CAS Number | 2097954-70-4 |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with compounds containing pyrazole and thiophene moieties. These activities include:
- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects by inhibiting key oncogenic pathways. For instance, compounds similar to this compound have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities, which are pivotal in various cancers .
- Antiviral Activity : Research indicates that certain pyranopyrazole derivatives exhibit antiviral properties against viruses such as SARS-CoV-2. Compounds structurally related to our compound demonstrated significant inhibition of viral replication, highlighting their potential as antiviral agents .
- Anti-inflammatory and Antibacterial Properties : Numerous pyrazole derivatives are recognized for their anti-inflammatory and antibacterial effects. These properties are attributed to their ability to modulate immune responses and inhibit bacterial growth .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or viral replication.
- Receptor Modulation : It could modulate receptor activity that leads to altered cellular signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties that may protect against oxidative stress-related damage.
Antitumor Activity Study
A study evaluating the efficacy of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that compounds with similar structures to this compound exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone .
Antiviral Activity Assessment
In vitro studies on pyranopyrazole derivatives indicated substantial antiviral activity against human coronavirus strains. Compounds were tested for their inhibitory effects during the viral replication phase, showing significant reductions in viral load compared to controls .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. Laboratory tests have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL depending on the bacterial strain tested. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The compound may inhibit various enzymes involved in metabolic pathways. One notable target is tyrosinase , an enzyme crucial for melanin production. This suggests possible applications in treating hyperpigmentation disorders and skin conditions related to melanin synthesis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of derivatives of this compound revealed promising results against common pathogens. The research utilized a variety of laboratory methods to assess the efficacy and determined that the compound's structure contributes significantly to its biological activity.
Case Study 2: Anticancer Mechanism
In another study focusing on the anticancer effects, researchers treated MCF-7 and HeLa cell lines with varying concentrations of the compound. The results indicated a dose-dependent response in cell viability, with significant apoptosis observed at lower concentrations.
Chemical Reactions Analysis
Reactivity of the Nitrile Group
The acetonitrile moiety is a key reactive site, enabling transformations such as:
Example Reaction:
The nitrile group reacts with sodium azide under acidic conditions to form a tetrazole ring, a bioisostere for carboxylic acids, enhancing pharmacological potential .
Pyrazole Ring Modifications
The pyrazole NH and adjacent positions may undergo:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Alkylation/Acylation | Alkyl halides (R-X), acyl chlorides | N-substituted pyrazoles |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives |
Mechanistic Insight :
Deprotonation of the pyrazole NH with a base (e.g., NaH) facilitates alkylation at the nitrogen . Electrophilic attacks occur preferentially at the C4 position of the pyrazole due to ring aromaticity .
Dihydropyran Ring Transformations
The 6,7-dihydropyran ring exhibits strain-dependent reactivity:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Pyranone (aromatized) |
| Ring-Opening | H⁺/H₂O or OH⁻ | Diol or ketone derivatives |
Example :
Oxidation with KMnO₄ under acidic conditions converts the dihydropyran to a pyranone, altering electronic properties .
Thiophene Substituent Reactivity
The thiophen-2-yl group undergoes electrophilic substitution:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Sulfonation | SO₃, H₂SO₄ | Sulfonated thiophene |
| Nitration | HNO₃, AcOH | Nitro-thiophene derivative |
Regioselectivity :
Electrophiles attack the 5-position of thiophene due to the directing effect of the sulfur atom .
Multicomponent Reactions (MCRs)
The compound’s structure suggests utility in MCRs for heterocyclic expansion:
| Reaction Partners | Conditions | Product |
|---|---|---|
| Aldehydes, malononitrile | Piperidine, ethanol, reflux | Fused pyrano-pyridines |
| Hydrazines, β-ketoesters | Microwave irradiation | Spiro-pyrazolo derivatives |
Example Synthesis :
Reacting with aryl aldehydes and malononitrile under basic conditions forms tricyclic pyrano-pyrazolo-pyridines via Knoevenagel-Michael-cyclization cascades .
Catalytic Modifications
Emergent strategies include:
| Catalyst | Reaction Type | Outcome |
|---|---|---|
| LiClO₄ (Lewis acid) | Phosphorylation | Phosphonate derivatives |
| Nanoparticles (e.g., ZnO) | Green synthesis | Eco-friendly functionalization |
Case Study :
Lithium perchlorate catalyzes the reaction with trimethyl phosphite, yielding phosphorylated analogs with enhanced bioactivity .
Comparison with Similar Compounds
Fluorinated Quinolone Derivatives (8a-i)
A series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives (e.g., compounds 8a–i) share the pyrazolo-pyridine core but differ in substituents and functional groups. Key distinctions include:
Analysis: The fluorinated quinolones exhibit enhanced thermal stability and antibacterial activity, whereas the target compound’s nitrile group may improve solubility but introduces safety risks (flammability, environmental toxicity) .
GluA2 Receptor-Binding Analog (PDB: 2XXI)
A structurally related compound, 1-((4-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)phenyl)methyl)-2-pyrrolidinone, shares the dihydropyrano-pyrazole core but features a trifluoromethyl group and a phenyl-pyrrolidinone substituent. Key comparisons:
Analysis: The trifluoromethyl and pyrrolidinone groups in the GluA2-binding compound enhance receptor affinity through hydrophobic and hydrogen-bonding interactions.
Nitrile-Containing Heterocycles from Patent Literature
European patent applications describe nitrile-bearing compounds such as {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile , which feature complex polycyclic systems. Comparisons include:
Analysis : The patent compounds leverage nitriles for conformational rigidity or binding interactions, whereas the target compound’s acetonitrile may serve as a synthetic handle for further derivatization .
Preparation Methods
Multicomponent Reaction Using Aldehyde, Malononitrile, Hydrazine, and β-Ketoester
A representative method involves the four-component reaction of:
- Aromatic aldehyde containing a thiophene substituent (e.g., thiophen-2-carboxaldehyde),
- Malononitrile,
- Hydrazine hydrate,
- Ethyl acetoacetate.
- Mix equimolar amounts (1 mmol each) of the four reactants in an aqueous gluconic acid solution (GAAS) as a green catalyst.
- Stir the reaction mixture at 60°C for 30–60 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the precipitated solid, wash with water, and purify by recrystallization from ethanol.
- Formation of the dihydropyrano[4,3-c]pyrazole core with a thiophene substituent at the 3-position and an acetonitrile group at the 1-position.
- Yields typically range from 85% to 94%.
- The reaction is catalyst-efficient and environmentally benign.
- Initial Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate.
- Concurrent formation of pyrazolone from hydrazine and β-ketoester.
- Cycloaddition between these intermediates leads to the fused pyrano-pyrazole ring system.
Catalyst-Assisted Condensation Using Sodium Acetate
An alternative method reported involves:
- Refluxing 4-benzylidene-pyrazol-5-one with malononitrile in methanol.
- Sodium acetate acts as a catalyst to promote condensation and cyclization.
This method can be adapted for thiophene-substituted aldehydes to yield the target compound analogs.
Use of Lithium Perchlorate Catalysis in Acetonitrile
For related pyrano-pyrazole derivatives, lithium perchlorate catalysis in acetonitrile has been employed:
- The reaction of enaminonitriles with aldehydes (including heteroaryl aldehydes like thiophene-2-carbaldehyde) and trimethyl phosphite.
- This method facilitates Schiff base formation followed by cyclization to the fused heterocycle.
While specific to certain derivatives, this approach demonstrates the versatility of catalytic systems for synthesizing substituted pyrano-pyrazoles.
Comparative Data Table of Preparation Methods
| Method No. | Reactants & Catalysts | Solvent/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thiophene-2-carboxaldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, GAAS | Water, 60°C | 30-60 min | 85-94 | Green, catalyst-efficient, high purity |
| 2 | 4-Benzylidene-pyrazol-5-one, malononitrile, sodium acetate | Methanol, reflux | 1-2 hours | 87-90 | Traditional catalyst, adaptable to thiophene substrates |
| 3 | Enaminonitrile, thiophene-2-carbaldehyde, trimethyl phosphite, lithium perchlorate | Acetonitrile, room temp to reflux | Variable | Moderate | Catalytic, involves Schiff base intermediate |
Research Findings and Optimization
- Green Chemistry Emphasis: The use of aqueous gluconic acid solution as a catalyst offers an environmentally friendly alternative to traditional acid or base catalysts, reducing hazardous waste and improving sustainability.
- Reaction Efficiency: Multicomponent reactions reduce the number of purification steps and improve atom economy.
- Structural Confirmation: Products are characterized by FTIR, NMR (1H and 13C), and mass spectrometry to confirm the fused heterocyclic structure and substitution pattern.
- Tautomerism: The synthesized compounds may exist in tautomeric forms (1H or 2H), which can be distinguished by NMR spectroscopy.
- Substrate Scope: Variations in the aldehyde component allow incorporation of various heteroaryl groups like thiophene, enhancing biological activity potential.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as demonstrated in pyrazole-carbaldehyde synthesis .
- Temperature Control : Gradual heating (e.g., 90°C) minimizes side reactions and enhances cyclization efficiency .
- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate heterocyclic ring formation.
- Purification : Recrystallization with ethanol/water mixtures improves purity (>70% yield reported in analogous pyrano-pyrazole systems) .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF/POCl₃ mixture | |
| Temperature | 80–90°C | |
| Catalyst | ZnCl₂ (0.1 eq) |
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign diastereotopic protons in the dihydropyrano ring (δ 4.6–5.8 ppm) and thiophene protons (δ 6.8–7.6 ppm). Compare with published pyrano-pyrazole spectra .
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and thiophene C-S bonds at ~680 cm⁻¹ .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Advanced: How can contradictions in NMR data during structural elucidation be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects or diastereomerism. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures for proton exchange in flexible moieties (e.g., dihydropyrano ring) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed stereoisomers.
Advanced: What computational methods predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Parameterize force fields for nitrile and thiophene groups.
- QSAR Modeling : Correlate electronic descriptors (e.g., PSA = ~80 Ų, predicted via ChemAxon) with reported bioactivities of pyrano-pyrazoles .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure (acetonitrile derivatives are toxic) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate solutions before disposal .
Advanced: How can photostability be assessed under experimental conditions?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance changes (λ_max ~270 nm for pyrano-pyrazoles) under controlled UV exposure .
- HPLC Analysis : Quantify degradation products (e.g., hydrolyzed nitrile to amide).
- Accelerated Aging : Expose samples to 40°C/75% RH for 28 days and track purity loss.
Basic: What chromatographic methods separate this compound from byproducts?
Methodological Answer:
- Normal-Phase HPLC : Use silica columns with hexane/ethyl acetate gradients (70:30 → 50:50).
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation of polar impurities .
Advanced: How to analyze its potential as a kinase inhibitor?
Methodological Answer:
- Enzyme Assays : Test inhibition of CDK2 or EGFR kinases using fluorescence-based ADP-Glo™ assays.
- Crystallography : Co-crystallize with kinase domains to resolve binding modes (requires synchrotron facilities).
- SAR Studies : Modify thiophene or nitrile groups and measure IC₅₀ shifts.
Basic: What are the key solubility parameters for formulation studies?
Methodological Answer:
- LogP Calculation : Predicted logP ~2.1 (via ChemDraw) suggests moderate lipophilicity.
- Co-Solvent Systems : Use PEG-400 or DMSO for aqueous solubility enhancement (test up to 10 mg/mL).
Advanced: How to address conflicting bioactivity data in different assay models?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific uptake differences.
- Proteomics : Profile protein binding partners via pull-down assays with biotinylated analogs.
- Dose-Response Refinement : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
